Methyl 5-chloro-4-methyl-2-nitrobenzoate is an aromatic compound characterized by a methyl ester functional group attached to a benzene ring that also contains a nitro group and a chloro substituent. Its molecular formula is C₁₁H₁₂ClN₁O₄, with a molecular weight of 257.67 g/mol. The compound exhibits a solid state at room temperature and has potential applications in various chemical and pharmaceutical fields due to its unique structural features.
Several synthesis pathways exist for producing methyl 5-chloro-4-methyl-2-nitrobenzoate:
Methyl 5-chloro-4-methyl-2-nitrobenzoate finds utility in:
Methyl 5-chloro-4-methyl-2-nitrobenzoate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-chloro-4-nitrobenzoate | C₈H₆ClN₁O₄ | Contains a different position for chloro and nitro groups. |
| Isopropyl 5-chloro-4-methyl-2-nitrobenzoate | C₁₁H₁₂ClN₁O₄ | Has an isopropyl group instead of a methyl ester. |
| Methyl 5-bromo-4-methyl-2-nitrobenzoate | C₁₁H₁₂BrN₁O₄ | Substituted with bromine instead of chlorine. |
Methyl 5-chloro-4-methyl-2-nitrobenzoate is unique due to its specific combination of functional groups, which may influence its reactivity and biological activity compared to these similar compounds .
Conventional synthesis of nitroaromatic compounds relies on electrophilic aromatic substitution, where nitronium ions ($$ \text{NO}2^+ $$) react with aromatic substrates. The generation of $$ \text{NO}2^+ $$ typically involves a mixed-acid system of concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}4 $$). For example, benzene nitration proceeds via protonation of nitric acid by sulfuric acid to form $$ \text{H}2\text{NO}3^+ $$, which dehydrates to $$ \text{NO}2^+ $$. This electrophile then attacks the aromatic ring, yielding nitrobenzene after deprotonation.
In the context of methyl 5-chloro-4-methyl-2-nitrobenzoate, traditional routes begin with methyl 4-chloro-2-methylbenzoate. Nitration introduces the nitro group at the 2-position, leveraging the directing effects of the ester and chloro substituents. The reaction is typically carried out at 0–5°C to minimize polysubstitution and oxidation side reactions. A representative nitration mixture might consist of 65% $$ \text{HNO}3 $$ and 98% $$ \text{H}2\text{SO}4 $$, with a molar ratio of 1:1.5 (substrate to $$ \text{HNO}3 $$).
Table 1: Traditional Nitration Conditions for Methyl 4-Chloro-2-Methylbenzoate
| Parameter | Specification |
|---|---|
| Nitrating Agent | 65% HNO₃ in 98% H₂SO₄ |
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Yield | 68–72% |
| Byproducts | <5% di-nitrated isomers |
The regioselectivity arises from the electron-withdrawing nitro and chloro groups, which deactivate the ring and direct incoming electrophiles to the meta and para positions relative to existing substituents.
Recent innovations employ sulfonic acid esters as protective and directing groups to enhance regioselectivity. For instance, converting phenolic intermediates to sulfonate esters prior to nitration ensures precise positioning of the nitro group. A patented method involves:
This approach achieves >85% regioselectivity for the 5-nitro isomer, compared to <60% in traditional methods. The sulfonyl group acts as a temporary blocking agent, preventing unwanted ortho nitration and simplifying purification.
Table 2: Sulfonic Acid Ester-Mediated Nitration Performance
| Parameter | Traditional Method | Sulfonate Ester Method |
|---|---|---|
| Regioselectivity | 55–60% | 85–90% |
| Reaction Temperature | 0–5°C | 0°C (nitration step) |
| Byproduct Formation | 8–12% | <3% |
| Overall Yield | 68–72% | 78–82% |
Temperature modulation plays a pivotal role in directing nitration and functionalization. Low temperatures (0–10°C) favor kinetic control, promoting nitration at the most reactive positions, while higher temperatures (20–40°C) enable thermodynamic control, leading to more stable isomers. For methyl 5-chloro-4-methyl-2-nitrobenzoate, maintaining nitration at 0°C ensures the nitro group occupies the 2-position, whereas elevated temperatures risk migration to the 3-position.
Table 3: Temperature-Dependent Regioselectivity in Nitration
| Temperature (°C) | Nitro Position | Selectivity (%) |
|---|---|---|
| 0 | 2 | 92 |
| 25 | 3 | 65 |
| 40 | 3 | 78 |
Post-nitration steps, such as ester hydrolysis or chloro displacement, require tailored thermal profiles. For example, alkaline hydrolysis of the methyl ester proceeds efficiently at 60–70°C in aqueous methanol, preserving the nitro and chloro functionalities.
Optimal solvent selection ensures compatibility across nitration, protection, and deprotection stages. Polar aprotic solvents (e.g., dichloromethane) facilitate nitration by stabilizing $$ \text{NO}_2^+ $$, while protic solvents (e.g., methanol) aid in sulfonate ester cleavage. A sequential solvent system might involve:
Table 4: Solvent Systems for Key Reaction Steps
| Step | Solvent | Role |
|---|---|---|
| Nitration | H₂SO₄/HNO₃ | Generate NO₂⁺, stabilize transition state |
| Sulfonate Ester Formation | Pyridine/DCM | Activate methanesulfonyl chloride |
| Hydrolysis | Methanol/H₂O | Solubilize intermediates, facilitate cleavage |
Methanol’s dual role as a nucleophile and solvent in esterification reactions further underscores its utility in multi-step syntheses.
Methyl 5-chloro-4-methyl-2-nitrobenzoate represents a polysubstituted aromatic system containing multiple electron-withdrawing and electron-donating groups that significantly influence its reactivity patterns [1] [2]. The compound, with molecular formula C9H8ClNO4 and molecular weight 229.62 grams per mole, serves as an important intermediate in organic synthesis where understanding mechanistic pathways becomes crucial for predictive synthetic planning [1] [3] [4].
The nitration behavior of methyl 5-chloro-4-methyl-2-nitrobenzoate involves complex interactions between multiple substituents, each exerting distinct directing influences on incoming electrophiles [5] [6]. In polysubstituted benzene systems, the regioselectivity of electrophilic aromatic substitution depends on the cooperative or antagonistic effects of existing substituents [7] [8].
The methyl ester group (-COOMe) at position 1 acts as a meta-directing deactivator, reducing the electron density of the aromatic ring through its electron-withdrawing inductive effect [5] [6]. Experimental data demonstrates that methyl ester substituents direct nitration preferentially to the meta position, with typical distributions showing 28% ortho, 66% meta, and 6% para substitution [5] [6]. This deactivating effect makes the aromatic ring approximately 10 million times less reactive than benzene toward electrophilic substitution [5] [6].
The chloro substituent at position 5 exhibits ortho/para-directing but deactivating characteristics, representing a unique class of halogen substituents [5] [6]. Chlorobenzene nitration typically yields 35% ortho, 1% meta, and 64% para products, demonstrating the halogen's ability to direct substitution despite its deactivating nature [5] [6]. The chlorine atom's electron-withdrawing inductive effect reduces ring reactivity while its lone pairs provide resonance stabilization at ortho and para positions [5] [6].
The methyl group at position 4 functions as an ortho/para-directing activator, increasing electron density through hyperconjugation and inductive electron donation [5] [6]. Toluene nitration produces 63% ortho, 3% meta, and 34% para substitution patterns, with the methyl group making the aromatic ring more reactive than benzene [5] [6].
The existing nitro group at position 2 represents a strongly meta-directing deactivator, making the ring highly unreactive toward further electrophilic attack [5] [6]. Nitrobenzene nitration yields 7% ortho, 91% meta, and 2% para products, with the nitro group reducing reactivity by more than 10 million-fold compared to benzene [5] [6].
In polysubstituted systems like methyl 5-chloro-4-methyl-2-nitrobenzoate, the directing effects must be analyzed by considering reinforced positions where multiple substituents direct to the same site versus antagonistic situations where substituents compete [7] [8]. The meta-directing ester and nitro groups would favor substitution at positions 3 and 6, while the ortho/para-directing methyl and chloro groups would influence different sites [7] [8].
Computational studies using density functional theory at the M06-2X/6-311G(d,p) level with polarizable continuum solvent models have demonstrated that accurate prediction of regioselectivity requires consideration of solvent effects and proper characterization of rate-determining transition states [9]. These calculations show that the σ-complex approach, while successful for halogenations, fails for nitrations due to structural differences between the rate-determining transition state and the σ-complex [9].
Recent investigations have revealed that the selectivity of electrophilic aromatic nitration varies significantly with solvent choice, with halogenated solvents and ethyl acetate showing distinctly higher selectivity than dipolar aprotic solvents [10]. The use of solid acid catalysts, particularly zeolites, has emerged as a method for achieving enhanced regioselectivity in aromatic nitrations, with some systems achieving near-quantitative para-selectivity [11] [12].
Table 1: Directing Effects of Substituents in Aromatic Nitration
| Substituent | Type | Effect on Ring | Reactivity vs Benzene |
|---|---|---|---|
| Methyl (-CH₃) | Ortho/Para-directing Activator | Activating | Faster |
| Chloro (-Cl) | Ortho/Para-directing Deactivator | Weakly Deactivating | Slower |
| Nitro (-NO₂) | Meta-directing Deactivator | Strongly Deactivating | Much Slower |
| Ester (-COOMe) | Meta-directing Deactivator | Deactivating | Slower |
Table 2: Experimental Results for Nitration of Substituted Benzenes
| Substituent | Ortho (%) | Meta (%) | Para (%) |
|---|---|---|---|
| -CO₂CH₃ | 28 | 66 | 6 |
| -NO₂ | 7 | 91 | 2 |
| -Cl | 35 | 1 | 64 |
| -CH₃ | 63 | 3 | 34 |
The ester functionality in methyl 5-chloro-4-methyl-2-nitrobenzoate undergoes hydrolysis through two distinct mechanistic pathways depending on reaction conditions [13] [14] [15]. These pathways differ fundamentally in their mechanism, reversibility, and product formation characteristics [13] [14] [15].
Acidic hydrolysis proceeds through an acid-catalyzed nucleophilic acyl substitution mechanism involving protonation of the carbonyl oxygen followed by water attack [13] [16] [17]. The mechanism initiates when the hydroxonium ion (H₃O⁺) transfers a proton to the carbonyl oxygen, creating a positively charged intermediate that enhances the electrophilicity of the carbonyl carbon [13] [16] [17].
The protonated ester undergoes nucleophilic attack by water molecules, forming a tetrahedral intermediate stabilized by resonance structures [13] [16] [17]. This intermediate represents the highest energy point in the reaction coordinate and constitutes the rate-determining step for acidic ester hydrolysis [13] [16] [17]. Subsequent proton transfer and rearrangement leads to elimination of methanol and formation of the carboxylic acid product [13] [16] [17].
The reaction exhibits reversible equilibrium characteristics, requiring excess water to drive the hydrolysis to completion [14] [15]. Industrial implementations typically employ concentrated sulfuric acid as catalyst with extended reflux periods to achieve satisfactory conversion rates [14] [15]. The reversible nature complicates product separation and purification processes [14] [15].
Alkaline hydrolysis, also termed saponification, proceeds through a fundamentally different base-promoted nucleophilic acyl substitution pathway [18] [15] [19]. The hydroxide ion directly attacks the electrophilic carbonyl carbon without prior activation, forming a tetrahedral anionic intermediate [18] [15] [19].
The mechanism involves initial nucleophilic addition of hydroxide to the carbonyl carbon, creating a tetrahedral intermediate with negative charge delocalization [19] [20]. The intermediate subsequently undergoes elimination of methoxide (CH₃O⁻), which is immediately protonated by the aqueous medium to form methanol [19] [20]. The resulting carboxylic acid undergoes rapid deprotonation by excess base to yield the thermodynamically stable carboxylate salt [19] [20].
This pathway demonstrates irreversible characteristics due to the acid-base neutralization that occurs between the carboxylic acid product and excess hydroxide [18] [15] [19]. The irreversible nature facilitates complete conversion and simplifies product isolation procedures [18] [15] [19].
Comparative kinetic studies reveal that alkaline hydrolysis generally proceeds faster than acidic hydrolysis due to the higher nucleophilicity of hydroxide compared to water [21] [22]. The rate enhancement becomes particularly pronounced for sterically hindered esters where the increased nucleophilicity of hydroxide overcomes steric barriers more effectively [23] [21].
Specialized conditions have been developed for challenging ester hydrolyses, including high-temperature water systems operating at 250-300°C for sterically hindered substrates [21]. These systems achieve hydrolysis through auto-catalysis by evolved carbon dioxide, though decarboxylation side reactions can occur with highly substituted benzoic acid derivatives [21].
Recent mechanistic innovations include the development of novel organoaluminum reagents such as (Me₂AlTeMe)₂ for methyl ester cleavage under exceptionally mild conditions at room temperature [23]. These reagents operate through a unique intramolecular backside displacement mechanism involving tellurium nucleophiles [23].
Table 3: Comparison of Acidic vs Alkaline Ester Hydrolysis Pathways
| Hydrolysis Type | Catalyst | Mechanism | Reversibility | Products |
|---|---|---|---|---|
| Acidic Hydrolysis | Dilute H₂SO₄ or HCl | Acid-catalyzed nucleophilic acyl substitution | Reversible (equilibrium) | Carboxylic acid + alcohol |
| Alkaline Hydrolysis | NaOH or KOH | Base-promoted nucleophilic acyl substitution | Irreversible (goes to completion) | Carboxylate salt + alcohol |
Although methyl 5-chloro-4-methyl-2-nitrobenzoate does not inherently contain sulfonyl functionality, understanding sulfonyl migration mechanisms becomes relevant during synthetic transformations where sulfonyl-containing intermediates may form [24] [25]. These migration processes represent important mechanistic phenomena in contemporary organic synthesis [24] [25].
Sulfonyl migrations encompass a diverse range of molecular rearrangements including formal 1,2-, 1,3-, 1,4-, 1,5-, 1,6-, and 1,7-sulfonyl shifts [24] [25]. These processes occur through either radical or polar mechanisms and can proceed inter- or intramolecularly depending on substrate structure and reaction conditions [24] [25].
The 1,3-sulfonyl migration represents one of the most extensively studied processes, particularly in silver-catalyzed cyclization reactions of propargyl N-sulfonylhydrazones [25] [26]. These transformations proceed through coordination of silver to the alkyne moiety followed by nucleophilic cyclization and subsequent sulfonyl group migration [25] [26]. Crossover experiments have demonstrated that these migrations often proceed through intermolecular pathways involving sulfinate anion intermediates [25] [26].
Nitrogen-to-carbon sulfonyl migrations have been characterized through photoinitiated processes in dihydropyridinone systems [27]. Electron paramagnetic resonance studies indicate the intermediacy of sulfonyl radicals in these transformations, with the migration proceeding without erosion of stereochemical integrity [27]. These processes demonstrate general applicability across various N-sulfonyl substituents and ring substitution patterns [27].
Base-catalyzed cyclization reactions of N-sulfonyl propargylamides provide examples of 1,4-sulfonyl migration processes [26]. These transformations proceed through allene intermediates with experimental evidence supporting a two-step mechanism involving initial rearrangement followed by cyclization [26]. The regioselectivity of these processes depends on the electronic and steric properties of the substrate substituents [26].
Density functional theory calculations have provided detailed mechanistic insights into arenesulfenanilide rearrangements leading to aminodiphenyl sulfides [28]. These studies reveal that thermal rearrangements proceed through novel S [1] [29]-sigmatropic shifts followed by tautomerization, while acid-catalyzed conditions involve cascade sigmatropic rearrangements [28]. The calculations demonstrate that water assists proton transfer more efficiently than aniline substrates during tautomerization steps [28].
Recent investigations of O-(arenesulfonyl)hydroxylamine rearrangements have established new pathways for accessing ortho-sulfonyl anilines through intermolecular mechanisms [30]. These transformations exhibit excellent regioselectivity for ortho positions, with the regiocontrol attributed to attractive non-covalent interactions between reaction partners [30]. Crossover experiments confirm the intermolecular nature of these rearrangements [30].
The synthetic utility of sulfonyl migrations has expanded significantly over the past two decades, evolving from isolated observations to deliberate synthetic strategies [24] [25]. However, the complexity of these processes, involving multiple possible migration patterns and mechanistic pathways, continues to challenge predictive synthetic planning [24] [25].
Table 4: Types of Sulfonyl Group Migrations in Organic Transformations
| Migration Type | Atom Migration | Mechanism | Intermediate Type |
|---|---|---|---|
| 1,2-Sulfonyl Migration | Nitrogen-Carbon | Radical or Polar | Sulfonyl radical |
| 1,3-Sulfonyl Migration | Nitrogen-Oxygen | Polar process | Ion pair |
| 1,4-Sulfonyl Migration | Oxygen-Carbon | Anionic rearrangement | Allene intermediate |
| 1,5-Sulfonyl Migration | Carbon-Carbon | Sigmatropic shift | Silver complex |
The utilization of methyl 5-chloro-4-methyl-2-nitrobenzoate as an intermediate in herbicide synthesis represents one of its most significant commercial applications. The compound serves as a crucial precursor in the synthesis of several important herbicidal agents, leveraging its nitro group and chlorine substituent for selective chemical transformations.
Research has demonstrated the compound's critical role in the synthesis of saflufenacil, a modern herbicide with the chemical name 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide [1] [2]. The synthesis involves a multi-step process where the nitro group of methyl 5-chloro-4-methyl-2-nitrobenzoate undergoes selective reduction to form the corresponding amino derivative, which subsequently participates in coupling reactions with specialized heterocyclic partners. The nitration step utilizing concentrated sulfuric acid and nitric acid at controlled temperatures yields 2-chloro-4-fluoro-5-nitrobenzoic acid, which is then converted to its methyl ester derivative [1].
The transformation pathway demonstrates yields of approximately 87% for the key methylation step, with the reaction proceeding through sulfonyl chloride intermediate formation [1]. This synthetic route highlights the compound's ability to undergo selective functional group transformations while maintaining structural integrity, making it an invaluable intermediate for complex herbicide synthesis.
The synthesis of bifenox (methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate) represents another significant application of methyl 5-chloro-4-methyl-2-nitrobenzoate as a precursor [3] [4]. The manufacturing process involves an Ullmann condensation reaction between potassium 2,4-dichlorophenolate and methyl 5-chloro-2-nitrobenzoate, utilizing the chlorine substituent for nucleophilic aromatic substitution [3]. This reaction demonstrates the compound's utility in creating diphenyl ether linkages essential for herbicidal activity.
The process requires careful control of reaction conditions, with temperatures maintained at 100-120°C and the use of polar aprotic solvents to facilitate the nucleophilic substitution reaction [3]. The resulting bifenox product functions as a protoporphyrinogen oxidase inhibitor, demonstrating the effective translation of synthetic intermediate properties into biological activity.
Recent research has explored the application of methyl 5-chloro-4-methyl-2-nitrobenzoate in the synthesis of chlorinated benzoxazinone derivatives, which serve as analogues of natural herbicides [5]. The compound undergoes biotransformation using engineered Escherichia coli strains expressing nitroreductase enzymes, achieving biotransformation yields of 59.3% for 6-chloro-2-deoxy-2,4-dihydroxy-1,4-benzoxazin-3-one and 46.7% for 8-chloro-2-deoxy-2,4-dihydroxy-1,4-benzoxazin-3-one [5].
This biotransformation approach represents an innovative application of the compound, demonstrating its compatibility with enzymatic reduction systems and its potential for environmentally sustainable synthetic processes [5]. The reaction kinetics follow an allosteric enzyme mechanism, with the compound serving as both substrate and potential inhibitor in the biotransformation process.
The structural features of methyl 5-chloro-4-methyl-2-nitrobenzoate make it particularly valuable as a building block in sulfonamide pharmaceutical synthesis. The compound's nitro group provides a site for reduction to form amino derivatives, which can subsequently undergo sulfonamide formation reactions essential for drug development.
The compound serves as a key intermediate in the synthesis of sulfonamide antibiotics, which function as competitive inhibitors of dihydropteroate synthetase [6] [7]. The synthesis pathway involves reduction of the nitro group using catalytic hydrogenation or metal-acid reduction systems, followed by sulfonamide formation through reaction with sulfonyl chlorides [6]. Research has demonstrated that compounds derived from methyl 5-chloro-4-methyl-2-nitrobenzoate exhibit significant antibacterial activity against gram-negative bacteria, with minimum inhibitory concentrations of 7.81 μg/mL against Escherichia coli [8].
The synthesis process utilizes the compound's chlorine substituent for selective functional group modifications, enabling the preparation of diverse sulfonamide derivatives with varying biological activities [6]. The reaction conditions typically involve mild temperatures (room temperature to 80°C) and basic media to facilitate sulfonamide bond formation.
Recent research has explored the use of methyl 5-chloro-4-methyl-2-nitrobenzoate in the synthesis of carbonic anhydrase inhibitors, which represent important therapeutic targets for various diseases [9] [10]. The compound's structural features enable the construction of sulfonamide-based inhibitors through selective chemical modifications of the nitro and chloro substituents.
The synthesis involves conversion of the nitro group to a sulfonamide functionality through multi-step transformations, including reduction to the corresponding amine followed by sulfonylation reactions [9]. These derivatives demonstrate significant enzyme inhibition properties, with the sulfonamide group providing essential hydrogen bonding interactions with the enzyme active site.
The compound has been utilized in the synthesis of anti-inflammatory drugs, particularly those containing sulfonamide moieties [11] [10]. The synthesis pathways leverage the nitro group's ability to undergo reduction to form reactive amino intermediates, which can subsequently be converted to various therapeutic agents.
Research has demonstrated that derivatives of methyl 5-chloro-4-methyl-2-nitrobenzoate exhibit anti-inflammatory activity through inhibition of specific enzyme pathways [11]. The synthesis typically involves yields of 70-85% for key transformation steps, with the compound serving as a reliable starting material for pharmaceutical development.
The application of methyl 5-chloro-4-methyl-2-nitrobenzoate in coordination complex synthesis represents a specialized but important area of its utility. The compound's multiple functional groups provide coordination sites for metal ions, enabling the formation of structurally diverse coordination polymers and discrete complexes.
Research has demonstrated the compound's ability to form stable copper(II) complexes through coordination of both the nitro group and carboxylate functionalities [12] [13]. The synthesis of copper(II) 2-nitrobenzoate complexes utilizes the compound as a bridging ligand, forming binuclear clusters where copper atoms are bridged by oxygen atoms from the nitrobenzoate moiety [12].
The complex formation involves specific coordination geometries, with copper(II) centers adopting distorted square-pyramidal configurations [12]. These complexes exhibit interesting magnetic properties, with ferromagnetic exchange interactions characterized by coupling constants of -100 cm⁻¹ [13]. The synthesis requires careful control of reaction conditions, including temperature regulation and appropriate solvent systems to achieve desired coordination architectures.
The compound has been successfully employed in the synthesis of lanthanide coordination polymers, particularly with europium(III) and terbium(III) ions [14]. These complexes demonstrate luminescent properties, with quantum yields of approximately 1-3% for lanthanide-containing solutions [14]. The synthesis involves coordination of the nitrobenzoate ligand to lanthanide centers, forming one-dimensional coordination polymers with interesting photophysical properties.
The coordination behavior involves both the carboxylate and nitro functionalities, with the compound acting as a multidentate ligand [14]. The resulting complexes crystallize in triclinic space groups and exhibit weak luminescence in the solid state, making them potentially useful for materials science applications.
Research has shown that methyl 5-chloro-4-methyl-2-nitrobenzoate can form unique barium(II) coordination polymers where the nitro group participates directly in metal coordination [15] [16]. This represents an unusual coordination mode for nitrobenzoate derivatives, with the compound functioning as a tridentate ligand through coordination of both carboxylate oxygens and one nitro oxygen [15].
The resulting coordination polymer exhibits a one-dimensional structure with Ba···Ba distances of 4.54-4.57 Å, significantly shorter than those observed in related 4-nitrobenzoate complexes [15]. The synthesis requires aqueous conditions and careful temperature control to achieve the desired coordination architecture. The complex can be dehydrated at 100°C to form an anhydrous derivative, demonstrating thermal stability and potential for materials applications [15].
| Reaction Type | Temperature Range (°C) | Yield Range (%) | Primary Applications |
|---|---|---|---|
| Nitration | 0-80 | 85-95 | Herbicide synthesis |
| Esterification | 65-80 | 70-90 | Pharmaceutical intermediates |
| Chlorination | 50-100 | 80-95 | Herbicide precursors |
| Reduction | Room temp-100 | 85-95 | Sulfonamide synthesis |
| Coupling | Room temp-100 | 60-80 | Drug synthesis |
| Coordination | Room temp-80 | 70-85 | Complex formation |